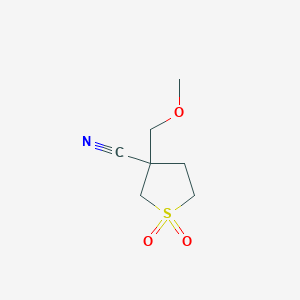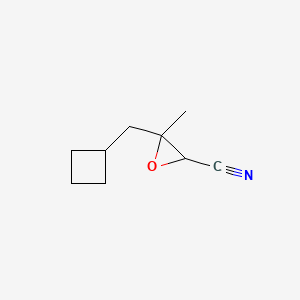
3-(Cyclobutylmethyl)-3-methyloxirane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclobutylmethyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a cyclobutylmethyl group attached to an oxirane ring, with a nitrile group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethyl)-3-methyloxirane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylmethyl bromide with sodium cyanide to form cyclobutylmethyl cyanide. This intermediate is then subjected to epoxidation using a suitable oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to yield the desired oxirane compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclobutylmethyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction of the nitrile group can produce primary amines.
Applications De Recherche Scientifique
3-(Cyclobutylmethyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 3-(Cyclobutylmethyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrile group can also participate in nucleophilic addition reactions, further contributing to the compound’s reactivity. These interactions can affect cellular processes and pathways, making the compound useful for studying biochemical mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylmethylamine: Similar structure but lacks the oxirane ring and nitrile group.
3-Methyloxirane-2-carbonitrile: Similar structure but lacks the cyclobutylmethyl group.
Cyclobutylmethyl oxirane: Similar structure but lacks the nitrile group.
Uniqueness
3-(Cyclobutylmethyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both the cyclobutylmethyl group and the oxirane ring with a nitrile group
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
3-(cyclobutylmethyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-9(8(6-10)11-9)5-7-3-2-4-7/h7-8H,2-5H2,1H3 |
Clé InChI |
KNBFSESSIGVXBN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)C#N)CC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


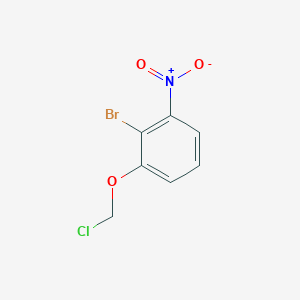

![1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13158510.png)
![6-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13158518.png)

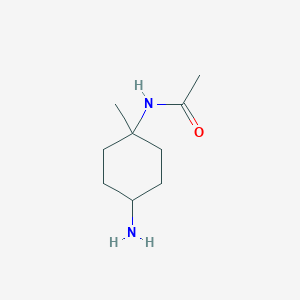

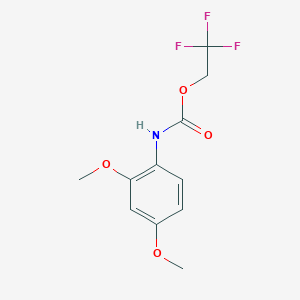
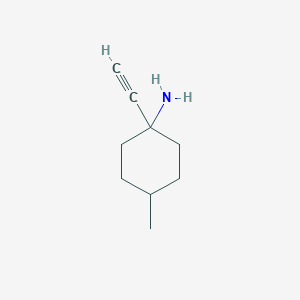
![[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158542.png)
![2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158554.png)
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13158560.png)

